molecular formula C13H18ClNO2 B1462203 [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine CAS No. 1152568-61-0

[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B1462203
CAS No.: 1152568-61-0
M. Wt: 255.74 g/mol
InChI Key: OLJDCJGFKCTMFQ-UHFFFAOYSA-N
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Description

“[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1152568-61-0 . It has a molecular weight of 255.74 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is [4-(5-chloro-2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine . The InChI code for the compound is 1S/C13H18ClNO2/c1-16-12-3-2-10(14)8-11(12)13(9-15)4-6-17-7-5-13/h2-3,8H,4-7,9,15H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 255.74 .

Scientific Research Applications

Antidepressant-like Activity

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which includes compounds structurally related to “[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine,” have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrated robust antidepressant-like activity, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis and Characterization

The compound “1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine,” structurally related to the chemical , was synthesized and characterized using various spectroscopic techniques, highlighting the methods and processes involved in the synthesis of such compounds (Shimoga, Shin, & Kim, 2018).

Antimicrobial Activities

A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, which share a similar molecular framework, were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing moderate to very good activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Crystal Packing Analysis

Research on the crystal packing of a series of derivatives containing a similar molecular structure has been performed. This study investigated the functional role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-16-12-3-2-10(14)8-11(12)13(9-15)4-6-17-7-5-13/h2-3,8H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJDCJGFKCTMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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